METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE
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Overview
Description
METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties, making it a significant component in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves the formation of the imidazole ring followed by the attachment of the benzoate group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . This process can be catalyzed by nickel and involves proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .
Scientific Research Applications
METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key component in many biologically active molecules, including enzymes and receptors.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and participate in coordination chemistry, which is crucial for its biological activity . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
METHYL 3-{[2-(1H-IMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to its specific structure, which combines the imidazole ring with a benzoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-[(2-imidazol-1-ylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-13(18)10-3-2-4-11(7-10)15-12(17)8-16-6-5-14-9-16/h2-7,9H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUDFCJZLPVNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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